molecular formula C5H7BO2S B173879 (2-Methylthiophen-3-yl)boronic acid CAS No. 177735-10-3

(2-Methylthiophen-3-yl)boronic acid

Cat. No. B173879
M. Wt: 141.99 g/mol
InChI Key: IOZXRAJFXAKLNI-UHFFFAOYSA-N
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Description

“(2-Methylthiophen-3-yl)boronic acid” is a chemical compound with the molecular formula C5H7BO2S . It is used as a reagent in the preparation of functionalized heterocycles as antiviral agents .


Synthesis Analysis

Boronic acids, including “(2-Methylthiophen-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular weight of “(2-Methylthiophen-3-yl)boronic acid” is 141.99 g/mol . The InChI code is 1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 . The canonical SMILES is B(C1=C(SC=C1)C)(O)O .


Chemical Reactions Analysis

Boronic acids, such as “(2-Methylthiophen-3-yl)boronic acid”, are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Physical And Chemical Properties Analysis

“(2-Methylthiophen-3-yl)boronic acid” has a topological polar surface area of 68.7 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .

Scientific Research Applications

Electrochromic Polythiophenes

  • Electrochromic Applications : The electrochemical polymerization of thiophene derivatives in boron trifluoride ethylether (BFEE) produces high-quality, homogenous, and smooth electroactive and electrochromic films. These films exhibit distinctive color changes and can be used in electrochromic applications (Alkan, Cutler, & Reynolds, 2003).

Fluorescent Copolymers

  • Fluorescent Properties : Poly(3-methylthiophene-co-benzanthrone), a novel copolymer, demonstrates considerable fluorescence, good redox activity, high thermal stability, and electrical conductivity. It shows potential for use as a green or yellow-green light emitter in various applications (Yue et al., 2009).

Impedance and Morphology Studies

  • Electrochemical Polymerization : The study of 3-methylthiophene polymerized in different ratios of BFEE in acetonitrile (ACN) reveals insights into the impedance and polymer morphology, which can influence applications in electronic devices (Dolaş & Sarac, 2014).

Catalysis and Chemical Synthesis

  • Boronic Acid Catalysis : Boronic acids, including derivatives of thiophene, have been shown to catalyze various chemical reactions, including aza-Michael additions, highlighting their potential in synthetic organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

  • Selective Fluorescent Chemosensors : Boronic acid derivatives, including those from thiophene, are used in the detection of carbohydrates and bioactive substances, showing promise in biomedical sensing applications (Huang et al., 2012).

Polymer Films with High Strength

  • High Strength Conductive Properties : Electrochemical polymerization of 3-methylthiophene in the presence of boron fluoride-ethyl ether results in polythiophene films with high tensile strength and flexibility, suitable for use in advanced materials applications (Zhou, Jin, & Xue, 1996).

Biomedical Applications

  • Boronic Acid Polymers in Medicine : Boronic acid-containing polymers, derived from compounds like thiophene, have been explored for their use in treating diseases such as HIV, obesity, diabetes, and cancer, indicating their biomedical potential (Cambre & Sumerlin, 2011).

Safety And Hazards

“(2-Methylthiophen-3-yl)boronic acid” is considered hazardous . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Given the growing interest in boronic acids in medicinal chemistry, especially after the discovery of the drug bortezomib , it is expected that the studies with boronic acids, including “(2-Methylthiophen-3-yl)boronic acid”, will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

(2-methylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZXRAJFXAKLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619418
Record name (2-Methylthiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylthiophen-3-yl)boronic acid

CAS RN

177735-10-3
Record name (2-Methylthiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylthiophene-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4,4,5,5-tetramethyl-2-(2-methyl-thiophen-3-yl)-[1,3,2]dioxaborolane (1.52 g, 6.78 mmol), acetone (15 mL) and water (15 mL) is added NaIO4 (2.90 g, 13.56 mmol). The solution is stirred at ambient temperature for 24 hours, then heated to a reflux for 24 hours. The solution is concentrated dissolved in EtOAc (1450 mL), washed with water (100 mL), dried over MgSO4, filtered and concentrated to furnish the title compound (0.75 g, 5.49 mmol, 78%). 1H NMR (CDCl3), δ 2.93 (s, 3H), 7.10 (d, J=5.3 Hz, 1H), 7.51 (d, 5.3 Hz, 1H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Mao, L Sun, J Zhang - Dyes and Pigments, 2020 - Elsevier
Perylene-3, 4, 9, 10-bisimides (PBIs) are a family of classic functional dyes that are active in the fabrication of optic-electronic devices, such as non-fullerene acceptors in organic …
Number of citations: 2 www.sciencedirect.com
X Meng, W Zhu, Q Zhang, Y Feng… - The Journal of Physical …, 2008 - ACS Publications
… 4-Bromo-3-nitro-l,8-naphthalic anhydride (2), (36) 2,5-dimethylthiophen-3-yl boronic acid (6), and 5-(4-methoxyphenyl)-2-methylthiophen-3-yl boronic acid (8) were prepared according …
Number of citations: 94 pubs.acs.org
S Chen, Z Guo, S Zhu, W Shi, W Zhu - ACS Applied Materials & …, 2013 - ACS Publications
A photochromic bisthienylethene derivative (BIT) containing two imidazole units has been synthesized and fully characterized. When triggered by chemical ions (Ag + ), protons, and …
Number of citations: 59 pubs.acs.org
DG Patel, M Boggio-Pasqua, TB Mitchell, IM Walton… - Molecules, 2020 - mdpi.com
Photochromic compounds have a lengthy history of study and a profusion of applications that stand to gain from these studies. Among the classes of photochromic compounds, …
Number of citations: 2 www.mdpi.com
ZB Erno - 2012 - summit.sfu.ca
Molecular switching motifs based on dithienylethenes provide a versatile framework for developing materials whose properties can be toggled between two states by alternately …
Number of citations: 2 summit.sfu.ca
Z Erno, AM Asadirad, V Lemieux… - Organic & Biomolecular …, 2012 - pubs.rsc.org
Light is used to ‘gate’ the Diels–Alder reaction using a photoresponsive dithienylfuran backbone and turn the reversibility of the Diels–Alder reaction ‘off’ and ‘on’ at 100 C. These …
Number of citations: 50 pubs.rsc.org
DG Patel, TB Mitchell, SD Myers… - The Journal of …, 2020 - ACS Publications
Diarylethene photochromes show promise for use in advanced organic electronic and photonic materials with burgeoning considerations for biological applications; however, these …
Number of citations: 7 pubs.acs.org

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